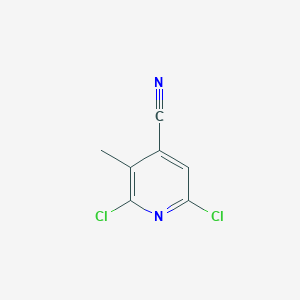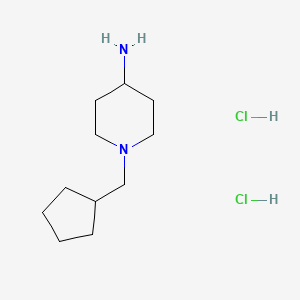
哌啶-2-甲醛盐酸盐
描述
Piperidine-2-carbaldehyde hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperidine-2-carbaldehyde hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidine-2-carbaldehyde hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物合成
哌啶衍生物,包括哌啶-2-甲醛盐酸盐,是药物合成中的关键成分 . 由于其广泛的生物活性,它们被用作药物生产中的构建模块 .
哌啶衍生物的形成
哌啶-2-甲醛盐酸盐在各种哌啶衍生物的形成中起着重要作用。 这些包括取代的哌啶,螺哌啶,缩合的哌啶和哌啶酮 . 这些衍生物在药物设计中至关重要,并在制药行业中发挥着重要作用 .
抗癌应用
哌啶-2-甲醛盐酸盐已显示出作为针对各种类型癌症的临床药物的潜力。 这些包括乳腺癌,前列腺癌,结肠癌,肺癌和卵巢癌 . 它可以单独使用或与其他药物联合使用以增强疗效 .
细胞过程的调节
哌啶-2-甲醛盐酸盐可以调节对癌症建立至关重要的关键信号通路。 这些包括STAT-3,NF-κB,PI3k / Aκt,JNK / p38-MAPK,TGF-ß/SMAD,Smac / DIABLO,p-IκB等 . 这种调节可以导致抑制细胞迁移并有助于细胞周期阻滞,从而抑制癌细胞的生存能力 .
抑制细胞迁移
哌啶及其衍生物,包括哌啶-2-甲醛盐酸盐,已被发现抑制细胞迁移 . 此特性在癌症治疗中特别有用,其中预防转移是关键的治疗目标 .
诱导细胞周期阻滞
作用机制
Target of Action
Piperidine-2-carbaldehyde hydrochloride has been found to have potential anticancer properties . It primarily targets cancer cells, including breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . The compound interacts with these cells and affects their growth and proliferation.
Mode of Action
Piperidine-2-carbaldehyde hydrochloride interacts with its targets by activating signaling pathways like NF-κB, PI3k/Aκt, which are involved in cancer progression . It also induces a caspase-dependent pathway, leading to apoptosis or programmed cell death .
Biochemical Pathways
The compound affects several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These pathways are involved in cell proliferation, survival, and apoptosis. By regulating these pathways, Piperidine-2-carbaldehyde hydrochloride can inhibit the growth and spread of cancer cells.
Result of Action
The molecular and cellular effects of Piperidine-2-carbaldehyde hydrochloride’s action include the inhibition of cell migration and cell cycle arrest, which inhibit the survivability of cancer cells . It also induces apoptosis, a form of programmed cell death, in cancer cells .
生化分析
Biochemical Properties
Piperidine-2-carbaldehyde hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of chitosan-based bifunctionalized adsorbents and in aldol addition reactions with pyruvate in the presence of 2-keto-3-deoxy-6-phosphogluconate aldolase . These interactions highlight its versatility in biochemical applications.
Cellular Effects
Piperidine-2-carbaldehyde hydrochloride influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to exhibit antiproliferative and antimetastatic effects on various types of cancer cells . These effects are mediated through alterations in cell signaling pathways and gene expression, demonstrating the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of Piperidine-2-carbaldehyde hydrochloride involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can undergo free radical bromination, nucleophilic substitution, and oxidation reactions . These reactions are essential for its biochemical activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piperidine-2-carbaldehyde hydrochloride can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can undergo various intra- and intermolecular reactions, leading to the formation of different compounds over time . These changes can impact the compound’s efficacy and safety in long-term applications.
Dosage Effects in Animal Models
The effects of Piperidine-2-carbaldehyde hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, piperidine derivatives have been shown to cause dose-dependent physiological effects, including alterations in apoptotic markers and oxidative stress . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
Piperidine-2-carbaldehyde hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, piperidine derivatives can undergo hydrogenation and cyclization reactions, leading to the formation of different metabolites . These metabolic pathways are essential for understanding the compound’s biochemical activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of Piperidine-2-carbaldehyde hydrochloride within cells and tissues are critical for its activity and function. It interacts with transporters and binding proteins, affecting its localization and accumulation. For instance, piperidine derivatives can be transported across cell membranes and distributed within different cellular compartments . These interactions are crucial for the compound’s efficacy and safety in therapeutic applications.
Subcellular Localization
The subcellular localization of Piperidine-2-carbaldehyde hydrochloride is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, piperidine derivatives can localize to the nucleus, mitochondria, or other organelles, influencing their activity and function . Understanding these localization patterns is crucial for determining the compound’s therapeutic potential.
属性
IUPAC Name |
piperidine-2-carbaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-5-6-3-1-2-4-7-6;/h5-7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIVUFDJLJNXOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669940 | |
| Record name | Piperidine-2-carbaldehyde--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159825-30-5 | |
| Record name | Piperidine-2-carbaldehyde--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzoic acid, 4-[1-[[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]-3-thienyl]carbonyl]amino]cyclopropyl]-, methyl ester](/img/structure/B1499736.png)



![O-[2-(2-Ethoxy-phenoxy)-ethyl]-hydroxylamine hydrochloride](/img/structure/B1499745.png)

![Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one](/img/structure/B1499749.png)


![[2-(Difluoromethoxy)-4-fluorophenyl]boronic acid](/img/structure/B1499760.png)



